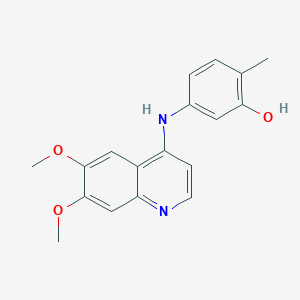
6,7-Dimethoxy-4-(3-hydroxy-4-methylanilino)quinoline
Cat. No. B8437737
M. Wt: 310.3 g/mol
InChI Key: LKOZFQGIAQZPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06809097B1
Procedure details


A suspension of 4-chloro-6,7-dimethoxyquinoline (300 mg, 1.3 mmol), (prepared as described for the starting material in Example 2), and 3-hydroxy-4-methylaniline (181 mg, 1.47 mol) in 2-butanol (13 ml) containing 5M hydrogen chloride in isopropanol (3 drops) was heated at 110° C. for 5.5 hours. Ethanol was added until the solids were completely dissolved and the solution was cooled to 0° C. Ether was added and the precipitate was collected by filtration, washed with ether and dried under vacuum to give 6,7-dimethoxy-4-(3-hydroxy-4-methylanilino)quinoline (209 mg, 46%).







Yield
46%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[OH:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][C:23]=1[CH3:24])[NH2:20].Cl.C(O)C>CC(O)CC.C(O)(C)C.CCOCC>[CH3:13][O:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[O:14][CH3:15])[N:5]=[CH:4][CH:3]=[C:2]2[NH:20][C:19]1[CH:21]=[CH:22][C:23]([CH3:24])=[C:17]([OH:16])[CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=NC2=CC(=C(C=C12)OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
181 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(N)C=CC1C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(prepared
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
were completely dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to 0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)NC1=CC(=C(C=C1)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 209 mg | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
